molecular formula C20H38N6O7 B14469745 H-Asn-Leu-Thr-Lys-OH CAS No. 71937-81-0

H-Asn-Leu-Thr-Lys-OH

Cat. No.: B14469745
CAS No.: 71937-81-0
M. Wt: 474.6 g/mol
InChI Key: IMSDIYWYJLYZGE-BLDNINTCSA-N
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Description

The compound H-Asn-Leu-Thr-Lys-OH is a peptide consisting of four amino acids: asparagine, leucine, threonine, and lysine. Peptides like this one are essential in various biological processes and have significant applications in medicine, chemistry, and biotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Asn-Leu-Thr-Lys-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acid is activated using reagents like HOBt (1-hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide) to form a peptide bond.

    Deprotection: The protecting group (usually Fmoc) is removed to expose the amino group for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, large-scale peptide synthesis often employs automated peptide synthesizers that follow similar principles as SPPS but on a larger scale. These machines can produce peptides in high yields and purity, making them suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Asn-Leu-Thr-Lys-OH can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can modify amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reductive conditions can reduce disulfide bonds or other oxidized functional groups.

    Substitution: Nucleophilic substitution reactions can modify specific amino acid residues.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like amines or thiols.

Major Products

The products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine residues can produce methionine sulfoxide.

Scientific Research Applications

Chemistry

Peptides like H-Asn-Leu-Thr-Lys-OH are used as building blocks in the synthesis of more complex molecules and as models for studying protein folding and interactions.

Biology

In biology, these peptides can serve as substrates for enzymes, ligands for receptors, and modulators of biological pathways.

Medicine

Medically, peptides are used in drug development for their ability to target specific receptors and pathways with high specificity and low toxicity.

Industry

In industry, peptides are used in biotechnology for the development of biosensors, diagnostics, and as components in various bioprocesses.

Mechanism of Action

The mechanism of action of peptides like H-Asn-Leu-Thr-Lys-OH involves their interaction with specific molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For example, binding to a receptor can activate or inhibit signaling pathways, while interaction with an enzyme can alter its activity.

Comparison with Similar Compounds

Similar Compounds

    H-Asn-Leu-Thr-Lys-OH: can be compared to other peptides with similar sequences, such as or .

    This compound: is unique due to its specific sequence, which determines its and with molecular targets.

Uniqueness

The uniqueness of this compound lies in its specific amino acid sequence , which imparts distinct chemical properties and biological functions . This sequence specificity allows it to interact with particular molecular targets, making it valuable in research and therapeutic applications.

Properties

CAS No.

71937-81-0

Molecular Formula

C20H38N6O7

Molecular Weight

474.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C20H38N6O7/c1-10(2)8-14(25-17(29)12(22)9-15(23)28)18(30)26-16(11(3)27)19(31)24-13(20(32)33)6-4-5-7-21/h10-14,16,27H,4-9,21-22H2,1-3H3,(H2,23,28)(H,24,31)(H,25,29)(H,26,30)(H,32,33)/t11-,12+,13+,14+,16+/m1/s1

InChI Key

IMSDIYWYJLYZGE-BLDNINTCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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